Cas no 2247108-52-5 (2-Furanmethanamine, tetrahydro-N-methyl-α-(phenylmethyl)-, 2-butenedioate (1:1))

2247108-52-5 structure
Nome del prodotto:2-Furanmethanamine, tetrahydro-N-methyl-α-(phenylmethyl)-, 2-butenedioate (1:1)
2-Furanmethanamine, tetrahydro-N-methyl-α-(phenylmethyl)-, 2-butenedioate (1:1) Proprietà chimiche e fisiche
Nomi e identificatori
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- (2Z)-but-2-enedioic acid; methyl[1-(oxolan-2-yl)-2-phenylethyl]amine
- 2247108-52-5
- EN300-6475257
- (Z)-But-2-enedioic acid;N-methyl-1-(oxolan-2-yl)-2-phenylethanamine
- 2-Furanmethanamine, tetrahydro-N-methyl-α-(phenylmethyl)-, 2-butenedioate (1:1)
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- Inchi: 1S/C13H19NO.C4H4O4/c1-14-12(13-8-5-9-15-13)10-11-6-3-2-4-7-11;5-3(6)1-2-4(7)8/h2-4,6-7,12-14H,5,8-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
- Chiave InChI: IHVCMTKUTMIWCB-BTJKTKAUSA-N
- Sorrisi: O1CCCC1C(CC1C=CC=CC=1)NC.OC(/C=C\C(=O)O)=O
Proprietà calcolate
- Massa esatta: 321.15762283g/mol
- Massa monoisotopica: 321.15762283g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 23
- Conta legami ruotabili: 6
- Complessità: 296
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 95.9Ų
2-Furanmethanamine, tetrahydro-N-methyl-α-(phenylmethyl)-, 2-butenedioate (1:1) Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6475257-0.05g |
(2Z)-but-2-enedioic acid, methyl[1-(oxolan-2-yl)-2-phenylethyl]amine |
2247108-52-5 | 95.0% | 0.05g |
$293.0 | 2025-03-15 | |
Enamine | EN300-6475257-1.0g |
(2Z)-but-2-enedioic acid, methyl[1-(oxolan-2-yl)-2-phenylethyl]amine |
2247108-52-5 | 95.0% | 1.0g |
$1256.0 | 2025-03-15 | |
Enamine | EN300-6475257-0.5g |
(2Z)-but-2-enedioic acid, methyl[1-(oxolan-2-yl)-2-phenylethyl]amine |
2247108-52-5 | 95.0% | 0.5g |
$980.0 | 2025-03-15 | |
Aaron | AR028KLL-1g |
(2Z)-but-2-enedioicacid,methyl[1-(oxolan-2-yl)-2-phenylethyl]amine |
2247108-52-5 | 95% | 1g |
$1752.00 | 2025-02-16 | |
Aaron | AR028KLL-50mg |
(2Z)-but-2-enedioicacid,methyl[1-(oxolan-2-yl)-2-phenylethyl]amine |
2247108-52-5 | 95% | 50mg |
$428.00 | 2025-02-16 | |
1PlusChem | 1P028KD9-2.5g |
(2Z)-but-2-enedioicacid,methyl[1-(oxolan-2-yl)-2-phenylethyl]amine |
2247108-52-5 | 97% | 2.5g |
$3108.00 | 2024-05-25 | |
Aaron | AR028KLL-5g |
(2Z)-but-2-enedioicacid,methyl[1-(oxolan-2-yl)-2-phenylethyl]amine |
2247108-52-5 | 97% | 5g |
$5037.00 | 2023-12-15 | |
1PlusChem | 1P028KD9-250mg |
(2Z)-but-2-enedioicacid,methyl[1-(oxolan-2-yl)-2-phenylethyl]amine |
2247108-52-5 | 97% | 250mg |
$832.00 | 2024-05-25 | |
Enamine | EN300-6475257-2.5g |
(2Z)-but-2-enedioic acid, methyl[1-(oxolan-2-yl)-2-phenylethyl]amine |
2247108-52-5 | 95.0% | 2.5g |
$2464.0 | 2025-03-15 | |
Enamine | EN300-6475257-0.25g |
(2Z)-but-2-enedioic acid, methyl[1-(oxolan-2-yl)-2-phenylethyl]amine |
2247108-52-5 | 95.0% | 0.25g |
$623.0 | 2025-03-15 |
2-Furanmethanamine, tetrahydro-N-methyl-α-(phenylmethyl)-, 2-butenedioate (1:1) Letteratura correlata
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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